2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-ethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C8H10N4/c1-2-6-5-8-10-4-3-7(9)12(8)11-6/h3-5H,2,9H2,1H3 |
InChI Key |
WDWSLHAYZDDTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Pyrazolo[1,5-A]pyrimidine (B1248293) Core
The construction of the pyrazolo[1,5-a]pyrimidine nucleus predominantly relies on the cyclocondensation reaction between 5-aminopyrazoles, acting as 1,3-bisnucleophilic systems, and various 1,3-biselectrophilic compounds. nih.gov This approach facilitates versatile structural modifications at positions 2, 3, 5, 6, and 7 of the final heterocyclic system. nih.gov
Cyclization strategies are among the most efficient and widely adopted methods for constructing the fused bicyclic system of pyrazolo[1,5-a]pyrimidines. nih.gov These reactions typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core.
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds (such as 1,3-diketones or β-ketoesters) is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbons of the β-dicarbonyl compound, which is followed by a cyclization and dehydration step to form the fused pyrimidine ring. nih.gov The reaction conditions can be tuned, often proceeding under acidic or basic catalysis, to optimize yields and regioselectivity. nih.gov
For instance, a straightforward and efficient synthesis involves the condensation of substituted 5-aminopyrazoles with 1,3-diketones or ketoesters in the presence of sulfuric acid (H₂SO₄) in acetic acid (AcOH) as the solvent. researchgate.netnih.gov Similarly, reactions involving cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone with 3-substituted-5-amino-1H-pyrazoles lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov
To synthesize the target compound, 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, one could theoretically react 3-amino-5-ethylpyrazole with a suitable β-dicarbonyl equivalent that would introduce the 7-amino group.
Table 1: Examples of Cyclization with β-Dicarbonyl Compounds
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Catalyst/Solvent | Product Class | Reference |
| Substituted 5-aminopyrazoles | 1,3-Diketones or keto esters | H₂SO₄ / AcOH | Pyrazolo[1,5-a]pyrimidine analogues | researchgate.netnih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylbutyrolactone | Not specified | 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones | nih.gov |
Enaminones and related β-enaminonitriles are versatile reagents for the synthesis of pyrazolo[1,5-a]pyrimidines, offering an alternative to β-dicarbonyl compounds. nih.govresearchgate.netrsc.org The reaction proceeds through the nucleophilic attack of the 5-aminopyrazole on the electrophilic centers of the enaminone, followed by cyclization. researchgate.net This method is highly efficient and allows for the introduction of a wide range of substituents. rsc.org
Microwave-assisted synthesis has been shown to be an effective technique for this transformation. For example, functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines can be regioselectively synthesized through the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation. nih.gov Another approach involves the reaction of 5-aminopyrazoles with β-enaminones, which can be generated in situ or prepared separately, to yield the desired pyrazolo[1,5-a]pyrimidine core. researchgate.net
A potential route to this compound would involve the cyclization of 3-amino-5-ethylpyrazole with an appropriate enaminone or enaminonitrile, such as malononitrile (B47326) derivatives, which would provide the 7-amino functionality.
Table 2: Synthesis via Enaminones and Related Electrophiles
| 5-Aminopyrazole Derivative | Electrophile | Conditions | Product Class | Reference |
| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles | Microwave, solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |
| NH-5-Aminopyrazoles | β-Enaminones | Microwave-assisted | 3-Halo- and 3-nitropyrazolo[1,5-a]pyrimidines | researchgate.net |
| 4-Aryazo-2,5-diaminopyrazoles | Enaminonitrile / Enaminones | Ethanol (B145695), acetic acid | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
One-pot methodologies are highly desirable in synthetic chemistry as they improve efficiency by reducing the number of isolation and purification steps. nih.gov Several one-pot procedures have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
One such method involves a three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides to produce 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This approach combines the cyclization and subsequent halogenation into a single, efficient process. nih.gov Another innovative one-pot protocol involves a [4+2] cycloaddition reaction of acyclic precursors, which avoids the pre-synthesis of the aminopyrazole starting material. nih.gov
Condensation reactions are a fundamental and frequently utilized strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov This classification often encompasses the reactions of 5-aminopyrazoles with β-dicarbonyl compounds and their equivalents, as discussed in section 2.1.1.1. nih.gov The core of the reaction is the formation of two new bonds to create the pyrimidine ring, typically with the elimination of a small molecule like water or an alcohol. The process relies on the nucleophilicity of the 5-aminopyrazole and the electrophilicity of the 1,3-bielectrophilic partner. nih.gov The reaction conditions, including the choice of catalyst (acidic or basic) and solvent, are crucial for controlling the outcome and preventing the formation of side products. nih.gov
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials in a single step. researchgate.netdistantreader.org Several MCRs have been established for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov
A common three-component reaction involves the condensation of 3-amino-1H-pyrazoles, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile or ethyl cyanoacetate. nih.gov This reaction proceeds through the formation of an imine intermediate, which then undergoes nucleophilic attack by the activated methylene compound and subsequent cyclization to afford the pyrazolo[1,5-a]pyrimidine core. nih.gov Palladium-catalyzed MCRs have also been developed, enabling C-C bond formation to construct the pyrimidine ring. nih.gov
Table 3: Multi-component Reaction for Pyrazolo[1,5-a]pyrimidine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Class | Reference |
| 3-Amino-1H-pyrazoles | Aldehydes | Malononitrile or Ethyl Cyanoacetate | Not specified | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine | Triethyl orthoformate | Carbonyl compounds or activated nitriles | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net | |
| 5-Aminopyrazoles | Aromatic Aldehydes | Cyclohexan-1,3-dione | Triethylamine / Ethanol | Tetrahydropyrazolo[1,5-a]quinazolinones | distantreader.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods.
In the context of pyrazolo[1,5-a]pyrimidine synthesis, microwave irradiation has been effectively employed in the cyclocondensation step, which is the key ring-forming reaction. For instance, the reaction of 5-aminopyrazole derivatives with various β-dicarbonyl compounds or their equivalents under microwave irradiation can lead to the regioselective formation of the pyrazolo[1,5-a]pyrimidine core. This approach has been successfully used to synthesize a variety of substituted pyrazolo[1,5-a]pyrimidines, often with high purity and in excellent yields. nih.gov The reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivatives under microwave conditions, for example, results in the formation of 7-arylpyrazolo[1,5-a]pyrimidines. nih.gov
Green Chemistry Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
One notable green approach is the use of ultrasound irradiation in conjunction with aqueous ethanol as a solvent system. nih.govnih.gov This method avoids the use of volatile and often toxic organic solvents. For example, the reaction of aminopyrazoles with symmetric and non-symmetric alkynes, assisted by KHSO4 under ultrasonic irradiation in aqueous ethanol, provides a green route to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. nih.govnih.gov The use of ultrasound provides the necessary energy for the reaction to proceed efficiently at lower temperatures and in shorter time frames than conventional heating.
Another green strategy involves performing reactions under solvent-free conditions, often coupled with microwave assistance. This eliminates the need for a solvent altogether, reducing waste and simplifying product purification. The cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave conditions is a prime example of this approach, yielding functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
Targeted Synthesis of this compound and its Analogs
The targeted synthesis of this compound relies on the careful selection of precursors and reaction conditions to ensure the desired substitution pattern on the pyrazolo[1,5-a]pyrimidine core.
The most common and direct route to the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dielectrophilic species. ekb.eg For the synthesis of this compound, the key precursors would be a 3-ethyl-5-aminopyrazole and a suitable three-carbon synthon that introduces the amino group at the 7-position of the resulting pyrimidine ring.
A plausible synthetic route involves the reaction of 3-ethyl-1H-pyrazol-5-amine with a β-ketonitrile, such as malononitrile, or an α,β-unsaturated nitrile derivative. The reaction typically proceeds through an initial Michael addition or condensation, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrazolo[1,5-a]pyrimidine product. The reaction is often catalyzed by an acid or a base and can be carried out in a variety of solvents, with acetic acid being a common choice. researchgate.net
| Precursor 1 | Precursor 2 | Product |
| 3-Ethyl-1H-pyrazol-5-amine | Malononitrile or equivalent | This compound |
This table outlines a general synthetic strategy based on established methodologies for analogous compounds.
Regioselectivity is a critical aspect of the synthesis of substituted pyrazolo[1,5-a]pyrimidines. The reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dielectrophile can potentially lead to two different regioisomers. The regiochemical outcome is influenced by several factors, including the nature of the substituents on both the pyrazole and the 1,3-dielectrophile, as well as the reaction conditions.
In many cases, the reaction proceeds with high regioselectivity, favoring the formation of the 7-substituted isomer. This is often attributed to the differential reactivity of the two electrophilic centers in the 1,3-dielectrophile and the nucleophilic character of the amino group and the ring nitrogen of the 5-aminopyrazole. For instance, the reaction of 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters has been shown to proceed with high regioselectivity to yield pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position. researchgate.net
As this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis.
Derivatization and Functionalization Strategies of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is amenable to a variety of derivatization and functionalization reactions, allowing for the introduction of diverse substituents to modulate its chemical and biological properties.
The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is electron-deficient, making positions 5 and 7 susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group, such as a halogen, is present at these positions. This is a widely used strategy for introducing a variety of nucleophiles, including amines, alkoxides, and thiolates.
The reactivity of the 5- and 7-positions towards nucleophilic attack can differ. Generally, the chlorine atom at the 7-position is more reactive than the one at the 5-position. nih.gov This differential reactivity allows for selective functionalization. For example, treatment of a 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) with a nucleophile under controlled conditions can lead to the selective substitution at the 7-position. Subsequent reaction under more forcing conditions can then result in substitution at the 5-position.
This strategy is highly valuable for building libraries of compounds with diverse functionalities at these key positions. For instance, a 7-chloro-2-ethylpyrazolo[1,5-a]pyrimidine could serve as a key intermediate. Reaction with ammonia (B1221849) or an amine would then yield this compound or its N-substituted derivatives, respectively.
| Starting Material | Nucleophile | Product |
| 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidine | Ammonia | This compound |
| 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidine | Primary/Secondary Amine | N-substituted-2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine |
| 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidine | Alkoxide | 7-Alkoxy-2-ethylpyrazolo[1,5-a]pyrimidine |
This table illustrates potential derivatization reactions via Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the pyrazolo[1,5-a]pyrimidine nucleus. nih.gov Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are frequently employed to functionalize halo-substituted pyrazolo[1,5-a]pyrimidines, which serve as versatile intermediates.
While the chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophilic substitution, the C5 position is more amenable to palladium-catalyzed cross-coupling. nih.gov A common synthetic strategy involves first preparing a 5-chloro-7-substituted intermediate, such as 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, from the corresponding 5,7-dichloro precursor. nih.gov This key intermediate can then undergo Suzuki or Buchwald-Hartwig coupling to introduce diverse aryl, heteroaryl, or amino substituents at the C5 position. Although the following examples utilize the 2-methyl analog, the reaction principles are directly applicable to 2-ethyl derivatives.
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the C5-chloro intermediate with various boronic acids or their pinacol (B44631) esters. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. nih.gov
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, coupling the C5-chloro intermediate with a range of amines. This method often employs a catalyst system consisting of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] and a specialized phosphine (B1218219) ligand such as Xantphos. nih.gov
The table below summarizes representative palladium-catalyzed cross-coupling reactions on a 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) scaffold, illustrating the versatility of these methods. nih.gov
| Reaction Type | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki | Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄, Na₂CO₃ | DME, Reflux | 55-61% | nih.gov |
| Buchwald-Hartwig | Benzene-1,2-diamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C | ~61% | nih.gov |
| Buchwald-Hartwig | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 100°C | 54% | nih.gov |
Click Chemistry Applications
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an exceptionally efficient method for the functionalization of pyrazolo[1,5-a]pyrimidines. nih.gov This reaction forms a stable triazole ring, covalently linking the pyrazolo[1,5-a]pyrimidine scaffold to another molecule, which can range from small organic fragments to large biomolecules like carbohydrates. nih.govnih.gov
A representative application of this methodology involves the synthesis of triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids. nih.gov In this approach, a pyrazolo[1,5-a]pyrimidine core bearing a hydroxyl group at the C7 position is first functionalized with an alkyne handle. This is achieved by reacting the hydroxyl group with propargyl bromide to form a 7-O-propargylated pyrazolo[1,5-a]pyrimidine. This alkyne-modified scaffold is then ready to be "clicked" with an azide-containing partner, such as an azido (B1232118) glycoside.
The CuAAC reaction itself is typically performed using a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. nih.gov The reaction proceeds under mild conditions, often in a mixture of t-BuOH and water. This strategy allows for the rapid and high-yielding conjugation of complex moieties, facilitating the development of multifunctional compounds for various applications. nih.gov
The table below outlines the conditions for a typical CuAAC reaction involving a pyrazolo[1,5-a]pyrimidine core. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 7-O-propargylated pyrazolo[1,5-a]pyrimidine | Azido glycoside | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH–H₂O (1:1), 50°C, 100W MW, 20 min | 98% | nih.gov |
| 7-O-propargylated pyrazolo[1,5-a]pyrimidine | Azido glycoside | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH–H₂O (1:1), 50°C, Conventional Heating | 80% | nih.gov |
Introduction of Diverse Functional Groups and Structural Motifs
The structural diversity of pyrazolo[1,5-a]pyrimidine derivatives is achieved not only through late-stage functionalization but also during the initial construction of the bicyclic core. magtech.com.cn The primary synthetic route involves the condensation of a 5-amino-1H-pyrazole with a 1,3-biselectrophilic compound. magtech.com.cn By varying both the aminopyrazole and the biselectrophile, a vast library of derivatives with different substituents at the C2, C5, C6, and C7 positions can be generated. For instance, using 3-ethyl-1H-pyrazol-5-amine as the starting material directly installs the ethyl group at the C2 position of the final product.
Further diversification can be achieved through post-synthesis modifications:
Functionalization at C7: As mentioned, the 7-position is highly susceptible to nucleophilic aromatic substitution. Starting with a 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine, the C7-chloro group can be selectively displaced by various nucleophiles, including amines like morpholine (B109124) or substituted anilines, often in high yield (e.g., 94%). nih.gov
Functionalization at C5: Following substitution at C7, the less reactive C5-chloro group can be modified using the palladium-catalyzed cross-coupling reactions described in section 2.3.2. nih.gov
Functionalization at C2: The substituent at the C2 position can also be modified. For example, a 2-alkoxycarbonylpyrazolo[1,5-a]pyrimidine can serve as a versatile handle. The ester can be reduced to a primary alcohol, which can then be oxidized to an aldehyde. This aldehyde is a key intermediate for introducing further diversity via reactions like reductive amination, allowing for the installation of a wide range of secondary and tertiary amine functionalities at the C2 side chain. nih.gov
Functionalization at C6: The use of specific 1,3-biselectrophiles, such as 2-(aryldiazenyl)malononitriles, in the initial cyclization can introduce functional groups like an amino group at the C7 position and an aryldiazenyl group at the C6 position simultaneously. nih.gov
Advances in Synthetic Efficiency and Yield Optimization
Optimizing the synthesis of pyrazolo[1,5-a]pyrimidines is crucial for their practical application. Researchers have focused on improving reaction conditions to increase yields, reduce reaction times, and enhance the environmental friendliness of the synthetic protocols.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov It has been successfully applied to the initial cyclocondensation step, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. rsc.org For example, the reaction of 5-aminopyrazoles with benzylidene malononitrile under microwave irradiation at 120°C for just 20 minutes selectively yields the 7-aminopyrazolo[1,5-a]pyrimidine derivative. nih.gov Microwave heating has also been shown to dramatically improve the efficiency of CuAAC click chemistry reactions, increasing the yield from 80% to 98% while cutting the reaction time to 20 minutes. nih.gov
Ultrasound-Promoted Synthesis: In a move towards greener chemistry, ultrasound irradiation has been used to promote the synthesis of pyrazolo[1,5-a]pyrimidine derivatives in aqueous media. organic-chemistry.org This method offers advantages such as simplicity, good yields, short reaction times, and environmental friendliness. organic-chemistry.org
Optimized Reaction Conditions: Beyond energy sources, optimization of reagents and catalysts has also led to significant improvements. In the synthesis of 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine, the use of phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of pyridine (B92270) to activate malonic acid resulted in higher yields and shorter reaction times compared to traditional methods using dimethyl malonate under basic conditions. nih.gov Multi-step syntheses of 2-methyl analogs have been reported with high yields at each step, such as the initial diol formation (89%), subsequent chlorination (61%), and final nucleophilic substitution (94%). nih.gov
The following table compares different synthetic approaches, highlighting the advances in efficiency.
| Synthetic Step | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Ring Formation (Cyclocondensation) | Microwave | Solvent-free, 120°C | 20 min | High (Selective) | nih.gov |
| Ring Formation (Cyclocondensation) | Ultrasound | KHSO₄, aq. Ethanol, 60-65°C | 18 min | 87% | organic-chemistry.org |
| Click Reaction (CuAAC) | Conventional Heating | 50°C | Several hours | 80% | nih.gov |
| Click Reaction (CuAAC) | Microwave | 50°C, 100W | 20 min | 98% | nih.gov |
| Chlorination & Ring Formation | Optimized Reagents (cat. Pyridine) | POCl₃ | Reduced Time | Improved Yield | nih.gov |
Structure Activity Relationship Sar Studies
Fundamental Principles of SAR in Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The fused bicyclic system provides a rigid scaffold that is highly amenable to chemical alterations. nih.gov The strategic placement of various functional groups allows for the optimization of binding affinity through specific molecular interactions, including:
Hydrogen Bonding: Key interactions, often with the hinge region of kinases, are frequently mediated by nitrogen atoms within the core structure and by specific substituents. mdpi.com
Hydrophobic Interactions: Alkyl and aryl groups at various positions can engage with hydrophobic pockets within the target's active site, enhancing binding. nih.gov
π–π Stacking: Aromatic substituents can participate in π–π stacking interactions, further stabilizing the ligand-protein complex. nih.gov
The versatility in synthetic modification is crucial for tailoring the physicochemical properties and biological activities, making this scaffold a "privileged structure" in drug development. nih.govnih.govbenthamdirect.com
Influence of Substituent Patterns on Biological Activities
Systematic studies have elucidated the specific roles that substituents at different positions on the pyrazolo[1,5-a]pyrimidine ring play in modulating biological activity.
Role of Substituents at the 2-Position (e.g., Ethyl Group in 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine)
The 2-position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical site for modification that can significantly impact a compound's potency and selectivity. Research indicates that both the size and electronic nature of the substituent at this position are important. For instance, the introduction of a methyl sulfone group at position 2 has been shown to yield a six-fold improvement in phosphodiesterase 4 (PDE4) inhibition. nih.gov
In the context of developing inhibitors for phosphatidylinositol 3-kinases (PI3K), modifications at the C(2) position have been explored extensively. Studies comparing a methylene (B1212753) bridge (-CH₂) to a carbonyl group (-CO) as a linker for amine substituents found that the carbonyl group was generally preferred for enhancing kinase activity and selectivity. mdpi.com Furthermore, the nature of the amine substituent itself at C(2) is crucial for activity. mdpi.com The presence of an amino group at the second position has also been noted to enhance Trk (tropomyosin receptor kinase) inhibition. mdpi.com
While specific data on the 2-ethyl group of this compound is not extensively detailed in broad SAR studies, the established principles suggest its role. The ethyl group, being a small, hydrophobic alkyl substituent, likely contributes to binding by engaging with a hydrophobic pocket in the target protein. Its effect is a balance between providing favorable hydrophobic interactions without introducing steric hindrance that would prevent optimal binding.
| Substituent at Position 2 | Observed Effect | Target Class Example |
| Methyl Sulfone | 6-fold improvement in activity | PDE4 nih.gov |
| Amino Group | Enhanced activity | Trk Kinase mdpi.com |
| Carbonyl Linker | Preferred for activity and selectivity | PI3K mdpi.com |
| Hydroxyl/Amino | Modulated antitubercular activity | Mycobacterium tuberculosis acs.org |
Importance of the 7-Amino Group and its Modifications
The 7-amino group is a key functional group that significantly influences the biological profile of pyrazolo[1,5-a]pyrimidine derivatives. ontosight.ai This position is often involved in crucial hydrogen bonding interactions that anchor the molecule to its biological target. In many kinase inhibitors, this part of the molecule interacts with the "hinge region," a flexible segment connecting the N- and C-lobes of the kinase domain. mdpi.com
The synthesis of many potent inhibitors involves the displacement of a leaving group, such as a chlorine atom, at the 7-position with various amines. mdpi.com For example, the introduction of a morpholine (B109124) ring at C(7) was found to be critical for potent inhibition of PI3Kδ, with the morpholine oxygen acting as a hydrogen bond acceptor with the backbone amide of Val-828 in the hinge region. mdpi.com The presence of the amino group in 7-amino-2,3-dimethyl-pyrazolo[1,5-a]pyrimidine is noted to be a primary determinant of its reactivity and potential bioactivity. ontosight.ai Therefore, the 7-amino group in this compound is predicted to be a critical pharmacophoric feature, likely serving as a key hydrogen bond donor or acceptor to secure binding at the target site.
Impact of Substitutions at the 5-Position
The 5-position is another critical locus for modification, with substituents here often having a profound impact on inhibitor potency. nih.govnih.gov SAR studies on Pim-1 kinase inhibitors revealed that the substituent at the 5-position was more critical for potency than the one at the 3-position. nih.gov This was attributed to the formation of key hydrogen bonding interactions with amino acid residues such as Asp-128 and Asp-131 in the active site. nih.gov
In the development of Trk inhibitors, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position led to a significant increase in inhibitory activity. nih.govresearchgate.net Similarly, for PI3Kδ inhibitors, placing indole (B1671886) groups at the C(5) position was found to be highly effective, as the indole could form an additional hydrogen bond with Asp-787, thereby enhancing selectivity. mdpi.com These findings underscore that the 5-position is often directed towards a region of the binding site where specific hydrogen bonding or large hydrophobic interactions can be established, making it a key determinant of both potency and selectivity.
| Position | Substituent Type | Observed Importance | Target Class Example |
| 5 | Groups capable of H-bonding | More important than 3-position for potency | Pim-1 Kinase nih.gov |
| 5 | 2,5-difluorophenyl-substituted pyrrolidine | Significantly increased activity | Trk Kinase nih.govresearchgate.net |
| 5 | Indole derivatives | Enhanced selectivity via H-bonding | PI3Kδ mdpi.com |
| 5 | Benzimidazole groups | Modulated activity | PI3Kδ mdpi.com |
Effects of Other Ring Substitutions (e.g., at Position 3)
The 3-position of the pyrazolo[1,5-a]pyrimidine scaffold is highly amenable to substitution and plays a significant role in fine-tuning the biological activity. The introduction of small hydrophobic groups at this position has been shown to enhance binding within the ATP pocket of kinases. nih.gov
Pharmacophore Elucidation and Development
Pharmacophore modeling is a powerful tool for understanding the key chemical features required for a molecule to bind to a specific biological target. For pyrazolo[1,5-a]pyrimidine derivatives, a general pharmacophore model, particularly for kinase inhibition, has emerged from numerous SAR studies. nih.govacs.orgnih.gov
The core pyrazolo[1,5-a]pyrimidine scaffold itself is a key pharmacophoric element, serving as a bioisostere for the adenine (B156593) ring of ATP and placing substituents in a specific three-dimensional orientation. nih.gov Key features of the pharmacophore typically include:
Hinge-Binding Motif: The N1 atom of the pyrazole (B372694) ring is a crucial hydrogen bond acceptor that interacts with the backbone of the kinase hinge region, a feature exemplified by its interaction with the Met592 residue in Trk kinases. mdpi.com
Hydrophobic Pockets: Substituents at positions such as 2, 3, and 5 project into various hydrophobic pockets within the ATP-binding site. The nature and size of these substituents must be optimized for each specific target. nih.gov
Additional H-Bonding Sites: Functional groups on substituents, particularly at the 5- and 7-positions, often provide additional hydrogen bond donor or acceptor sites that enhance binding affinity and selectivity. mdpi.comnih.gov
Computational methods like pharmacophore-based virtual screening have been successfully employed to identify novel pyrazolo[1,5-a]pyrimidine derivatives with specific biological activities, such as inhibitors of the bacterial enzyme InhA. nih.govresearchgate.net These models confirm the importance of the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features for potent biological activity.
SAR Insights for Specific Target Classes
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic structure that has been extensively explored in medicinal chemistry for its potential as an inhibitor of various biological targets. rsc.orgnih.gov Structure-activity relationship (SAR) studies, which investigate how chemical modifications to a core structure affect its biological activity, have been crucial in optimizing compounds based on this scaffold. rsc.org The following sections detail SAR insights for derivatives of pyrazolo[1,5-a]pyrimidine against several key target classes.
Protein Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines have emerged as a notable class of protein kinase inhibitors, which are key regulators in cellular signaling and are often disrupted in diseases like cancer. rsc.org These compounds can act as ATP-competitive or allosteric inhibitors, and their efficacy is highly dependent on the substitution patterns around the core ring system. rsc.orgnih.gov
Tropomyosin Receptor Kinase (Trk) Inhibitors
The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two of the three marketed drugs for cancers driven by NTRK fusions. researchgate.net SAR studies have been pivotal in developing potent Trk inhibitors. Key findings indicate that specific substitutions significantly enhance inhibitory activity against TrkA, TrkB, and TrkC. mdpi.comnih.gov
For instance, the introduction of an amide bond, such as picolinamide, at the third position of the ring has been shown to greatly enhance activity. mdpi.com Furthermore, substitution at the fifth position with a 2,5-difluorophenyl-substituted pyrrolidine further increases Trk inhibition. mdpi.com The presence of this 2,5-difluorophenyl group at the fifth position has been identified as a crucial element for optimal inhibitory activity. nih.gov Additional modifications, such as adding a hydroxypyrrolidine moiety or a fluorine atom at the sixth position, also contribute to maximizing the compound's potency. mdpi.comnih.gov
| Position on Scaffold | Substituent/Modification | Effect on Trk Inhibition |
|---|---|---|
| Position 2 | Amino group | Enhances activity |
| Position 3 | Carboxamide (e.g., picolinamide) | Significantly enhances activity |
| Position 5 | 2,5-difluorophenyl-substituted pyrrolidine | Increases activity; crucial for optimal inhibition |
| Hydroxypyrrolidine moiety | Enhances activity | |
| Position 6 | Fluorine atom | Contributes to maximizing activity |
Pim-1 Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has been optimized for potent and selective inhibition of Pim-1 kinase. nih.gov SAR studies revealed that the substituent at the 5-position is critical for potency. This is largely due to its hydrogen bonding interaction with key residues, such as Asp-128 and Asp-131, within the Pim-1 active site. nih.gov
To maintain this crucial hydrogen bonding, various oxygen- and nitrogen-containing groups have been explored. nih.gov It was found that compounds with an active proton, such as those containing amino or hydroxyl groups, exhibit the most potent Pim-1 inhibition. In contrast, derivatives with ether or sulfone groups at the same position, which lack an active proton, show slightly reduced potency. nih.gov
| Position on Scaffold | Substituent Type | Example Functional Groups | Effect on Pim-1 Inhibition |
|---|---|---|---|
| Position 5 (Terminal Group) | Contains active proton (H-bond donor) | Amino, Hydroxyl | Most potent inhibition |
| Lacks active proton | Ether, Sulfone | Slightly reduced potency | |
| Carbonyl group | Ketone | Active, with potency similar to ether/sulfone groups |
SRC Family Kinase (SFK) Inhibitors
SAR studies have also guided the development of pyrazolopyrimidine derivatives that potently and selectively inhibit SRC kinase over other kinases like ABL. acs.org Research into a series of related pyrazolo[3,4-d]pyrimidines provided key insights. It was determined that a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position was optimal for generating highly selective SFK inhibitors. Further optimization of the substituent at the C3 position, such as introducing a 7-azaindol-5-yl group, was shown to enhance on-target potency against SRC. acs.org
Antitubercular Agents
The pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a related scaffold, was identified as a potential lead for antituberculosis agents through high-throughput screening. nih.govresearchgate.net A focused library of analogues was synthesized to explore the SAR and identify the key features of the pharmacophore required for activity against Mycobacterium tuberculosis (Mtb). nih.gov This systematic modification of the scaffold led to significant improvements in antitubercular activity and resulted in compounds with low cytotoxicity and promising activity against Mtb within macrophages. nih.gov Resistance to these compounds was linked to a mutation in an FAD-dependent hydroxylase, which promoted the breakdown of the compound. nih.gov
Antimalarial Agents
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which serves as a bioisostere for the purine (B94841) scaffold found in pyrazolo[1,5-a]pyrimidines, has been studied for its activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com A quantitative structure-activity relationship (QSAR) study of 125 analogues identified five molecular descriptors that were significant in constructing a predictive model for antimalarial activity. The study highlighted the importance of various substitutions, with the largest group of compounds having a substituted phenyl at the 7-amino position of the core structure. mdpi.com These models provide valuable information on the functionalities needed to develop more potent antimalarial agents based on this scaffold. mdpi.com
Compound and Chemical Entity Table
| Name |
| This compound |
| 1,2,4-triazolo[1,5-a]pyrimidin-7-amine |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one |
| Picolinamide |
| 2-[4-(dimethylamino)-1-piperidyl]ethyl |
| 7-azaindol-5-yl |
| Pyrrolidine |
| Hydroxypyrrolidine |
| Fluorine |
| Ether |
| Sulfone |
| Ketone |
| Amine |
| Hydroxyl |
| Carboxamide |
| Phenyl |
| 2,5-difluorophenyl |
Mechanistic Investigations of Biological Action
Mechanisms of Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with various enzymes, most notably protein kinases. rsc.org These interactions can lead to enzyme inhibition through multiple mechanisms, primarily by interfering with the binding of adenosine (B11128) triphosphate (ATP). rsc.orgnih.gov
A primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit protein kinases is through direct competition with ATP for its binding site. rsc.orgnih.gov The scaffold acts as a hinge-binding motif, anchoring the inhibitor within the highly conserved ATP-binding pocket located between the N- and C-lobes of the kinase domain. biorxiv.orgmdpi.com This mode of inhibition is classified as a canonical type-I binding mode. biorxiv.orgresearchgate.net By occupying this site, the compound prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. This ATP-competitive mechanism has been identified in the inhibition of several kinases by this class of compounds, including Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK. rsc.orgbiorxiv.org High sequence conservation within the ATP binding pocket across the human kinome presents a challenge for achieving selectivity, though specific substitutions on the pyrazolo[1,5-a]pyrimidine core can enhance target specificity. biorxiv.orgmdpi.com
In addition to direct competition at the ATP site, pyrazolo[1,5-a]pyrimidine compounds have been shown to act as allosteric inhibitors. rsc.orgnih.gov Allosteric inhibition involves binding to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the protein that alters the shape of the active site, reducing the enzyme's affinity for its substrate or preventing the catalytic process. This mechanism offers a potential route to achieving greater inhibitor selectivity, as allosteric sites are generally less conserved across different kinases than the ATP-binding pocket.
Molecular Interactions with Target Proteins
The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives is dictated by their specific molecular interactions within the target protein's binding pocket. Computational methods like molecular docking and experimental techniques such as X-ray crystallography have provided detailed insights into these interactions.
Molecular docking studies have been instrumental in elucidating the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with various protein kinases. These in silico analyses predict the preferred orientation of the inhibitor when bound to the target, highlighting key interactions that contribute to binding affinity. For example, docking studies of derivatives targeting PI3Kδ suggested that specific substitutions could form hydrogen bonds within the enzyme's selectivity pocket. mdpi.com Similarly, docking simulations of pyrazolo[1,5-a]pyrimidine compounds against Cathepsin K and Cyclin-Dependent Kinase 2 (CDK2) have been performed to understand their binding mechanisms and guide the design of more potent inhibitors. researchgate.net
The stability of the inhibitor-enzyme complex relies on a network of molecular interactions, including hydrogen bonds and hydrophobic contacts. For pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the core scaffold is crucial for establishing interactions with the hinge region of the kinase.
Studies on Tropomyosin Receptor Kinase (Trk) inhibitors revealed that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the backbone of residue Met592. mdpi.com In the context of PI3Kδ inhibition, in silico studies predicted a key hydrogen bond between a hydroxyl group on a derivative and the amine group of Ser-831, while an aliphatic component was shown to target the indole (B1671886) ring of Trp-760. mdpi.com X-ray analysis of a selective pyrazolo[1,5-a]pyrimidine-based inhibitor bound to CK2 confirmed a canonical type-I binding mode, anchored in the ATP pocket. biorxiv.orgresearchgate.net
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| TrkA Kinase | Met592 (Hinge Region) | Hinge Interaction | mdpi.com |
| PI3Kδ | Ser-831, Trp-760 | Hydrogen Bond, Hydrophobic Interaction | mdpi.com |
| Casein Kinase 2 (CK2) | Hinge Region | Type-I Binding (ATP-Competitive) | biorxiv.orgresearchgate.net |
Cellular Mechanisms of Action (Preclinical)
Preclinical studies using cell-based models have begun to uncover the broader cellular consequences of inhibiting targets with this class of compounds. Research on structurally related 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones has demonstrated significant anti-inflammatory and immunomodulatory effects in macrophage cell lines. nih.gov
In a model of lipopolysaccharide (LPS)-stimulated macrophages, these compounds were found to modulate key cellular pathways. nih.gov They inhibited the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. nih.gov Furthermore, the compounds promoted a shift in macrophage polarization from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. nih.gov This was evidenced by the downregulation of M1 markers like CD80 and iNOS and the enhancement of M2 markers such as CD163 and TGFβ1. nih.gov A crucial aspect of their action involves the modulation of the 5'-ectonucleotidase CD73, an enzyme involved in cell metabolism and signaling. nih.gov
| Cellular Process | Observed Effect of Ethylpyrazolo[1,5-a]pyrimidin-7-ones | Key Molecular Target/Marker | Reference |
|---|---|---|---|
| Inflammatory Response | Inhibition of LPS-induced inflammation | N/A | nih.gov |
| Oxidative Stress Response | Inhibition of Nrf2 nuclear translocation | Nrf2 | nih.gov |
| Macrophage Polarization | Shift from M1 to M2 phenotype | CD80, iNOS (downregulated); CD163, TGFβ1 (upregulated) | nih.gov |
| Immunometabolism | Modulation of CD73 and lactate (B86563) production | CD73 | nih.gov |
Modulatory Effects on Cell Signaling Pathways
Derivatives of the pyrazolo[1,5-a]pyrimidine class have been identified as potent inhibitors of various protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. nih.gov Their ability to interfere with these signaling cascades is a primary mechanism behind their observed biological effects.
In the context of inflammation and immunometabolism, certain 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-one derivatives have been shown to modulate signaling pathways involving the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the 5'-ectonucleotidase CD73. nih.gov Specifically, these compounds can inhibit the translocation of Nrf2 to the nucleus, a key step in the antioxidant response, and modulate the activity of CD73, an enzyme involved in rearranging macrophage metabolism under pro-inflammatory conditions. nih.gov
Furthermore, studies on other conjugates have demonstrated effects on signaling proteins that control cell proliferation in breast cancer cells. bohrium.com For instance, certain derivatives were found to reduce the activity of Estrogen Receptor alpha (ERα), a key driver in estrogen-positive breast cancers. bohrium.com They also profoundly affect the expression levels of proteins critical for cell cycle progression and survival, such as Cyclin D1, Bcl-2, and survivin. bohrium.com Another study identified pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as agents that are particularly potent in cells deficient in the p21 protein, a cyclin-dependent kinase inhibitor, indicating a specific interaction with cell cycle regulatory pathways. nih.gov
| Compound Class | Target Pathway/Protein | Observed Effect |
| 2-Substituted-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones | Nrf2 Signaling | Inhibition of LPS-induced nuclear translocation. nih.gov |
| 2-Substituted-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones | CD73 Signaling | Modulation of CD73 activity and lactate production. nih.gov |
| Anilinonicotinyl-pyrazolo[1,5-a]pyrimidine conjugates | Estrogen Receptor α (ERα) | Reduction of ERα activity in MCF-7 cells. bohrium.com |
| Anilinonicotinyl-pyrazolo[1,5-a]pyrimidine conjugates | Cyclin D1, Bcl-2, Survivin | Downregulation of protein expression. bohrium.com |
| Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides | p21-deficient cells | Chemoselective anti-proliferative activity. nih.gov |
Impact on Cellular Processes (e.g., Proliferation, Invasion)
The modulation of cell signaling pathways by pyrazolo[1,5-a]pyrimidine derivatives translates into significant impacts on fundamental cellular processes, most notably cell proliferation. Numerous studies have highlighted the anti-proliferative activity of this class of compounds across various cell lines. bohrium.comnih.gov
For example, a series of anilinonicotinyl-linked pyrazolo[1,5-a]pyrimidine conjugates exhibited promising cytotoxic effects in the MCF-7 breast cancer cell line. bohrium.com Two compounds from this series, in particular, were shown to induce G2/M cell cycle arrest, effectively halting cell division. bohrium.com This effect on the cell cycle is a common mechanism through which anti-proliferative agents exert their function. Similarly, pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides were developed as novel anti-proliferative agents, with optimization of their structure leading to a derivative with high potency in a p21 deficient cell line. nih.gov
| Compound Class | Cellular Process | Cell Line | Key Finding |
| Anilinonicotinyl-pyrazolo[1,5-a]pyrimidine conjugates | Cell Proliferation | MCF-7 | Exhibited significant cytotoxic effects. bohrium.com |
| Anilinonicotinyl-pyrazolo[1,5-a]pyrimidine conjugates | Cell Cycle | MCF-7 | Caused G2/M phase arrest. bohrium.com |
| Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides | Cell Proliferation | HCT116 (p21 deficient) | Displayed potent chemoselective activity. nih.gov |
Macrophage Polarization and Immunometabolism Modulation
Recent investigations have explored the role of pyrazolo[1,5-a]pyrimidine derivatives in immunomodulation, specifically focusing on macrophage polarization and the associated metabolic shifts—a field known as immunometabolism. nih.gov Macrophages can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or pro-resolving (M2), and this polarization is tightly linked to their metabolic state. nih.gov
In a lipopolysaccharide (LPS)-stimulated macrophage model, certain 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-one derivatives demonstrated significant anti-inflammatory effects. nih.gov One pyridine-containing derivative was particularly effective at promoting the shift from the pro-inflammatory M1 phenotype towards the pro-resolving M2 phenotype. nih.gov This was evidenced by the downregulation of M1 markers like CD80 and inducible nitric oxide synthase (iNOS) and the enhancement of M2 markers such as CD163 and Transforming growth factor-beta 1 (TGFβ1). nih.gov This immunomodulatory action is linked to the modulation of CD73 and cellular metabolism, highlighting the potential of these compounds to resolve inflammation by reprogramming immune cell function. nih.gov
| Compound Derivative | Macrophage Marker | Effect | Implication |
| Pyridine-containing pyrazolo[1,5-a]pyrimidin-7-one | CD80, iNOS (M1 markers) | Downregulation | Shift away from pro-inflammatory M1 phenotype. nih.gov |
| Pyridine-containing pyrazolo[1,5-a]pyrimidin-7-one | CD163, TGFβ1 (M2 markers) | Enhancement | Promotion of pro-resolving M2 phenotype. nih.gov |
Resistance Mechanisms and Compound Catabolism
The development of resistance is a common challenge in therapy, and understanding how cells or microorganisms circumvent the effects of a compound is crucial. Research into a class of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, evaluated for their antitubercular activity, has shed light on a specific mechanism of resistance and compound degradation.
In Mycobacterium tuberculosis (Mtb), resistance to these compounds was conferred by a mutation in a gene encoding a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase known as Rv1751. This enzyme was found to promote the catabolism (breakdown) of the compound. The mechanism involves the hydroxylation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a reaction that utilizes molecular oxygen. This metabolic inactivation of the compound prevents it from reaching its target and exerting its effect, thus rendering the bacteria resistant. This finding underscores the importance of metabolic stability in the design of effective therapeutic agents from this chemical class.
Pharmacological Target Identification and Biological Evaluation
Protein Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine (B1248293) framework has been extensively explored as a source of inhibitors for numerous protein kinases. nih.govrsc.org Its structural characteristics allow it to act as an ATP-competitive inhibitor for many kinases, fitting into the adenosine (B11128) triphosphate (ATP) binding pocket and preventing the phosphorylation of substrate proteins. nih.gov
Cyclin-Dependent Kinases (CDKs) Inhibition (CDK1, CDK2, CDK12, CDK13)
Derivatives based on the pyrazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are essential for regulating cell proliferation and gene expression. nih.govresearchgate.net A notable example, the compound BS-194, demonstrated high potency against several CDKs. nih.govresearchgate.net Specifically, it showed the strongest inhibition against CDK2, a key regulator of the cell cycle. nih.govresearchgate.net This inhibition leads to a blockage of the cell cycle in the S and G2/M phases. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine core is a feature of the CDK inhibitor Dinaciclib, which also targets the ATP-binding site of multiple CDKs. nih.gov
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs
| Compound | Target Kinase | IC50 (nmol/L) |
|---|---|---|
| BS-194 | CDK2 | 3 |
| BS-194 | CDK1 | 30 |
| BS-194 | CDK5 | 30 |
| BS-194 | CDK9 | 90 |
| BS-194 | CDK7 | 250 |
Data sourced from studies on the derivative compound BS-194. nih.govresearchgate.net
Tropomyosin Receptor Kinases (Trk) Inhibition (TrkA, TrkB, TrkC)
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for developing inhibitors of Tropomyosin Receptor Kinases (Trks). nih.gov Compounds incorporating this scaffold have shown effective inhibition of TrkA, TrkB, and TrkC, with some derivatives achieving IC50 values in the low nanomolar range. nih.gov Structure-activity relationship (SAR) analyses indicate that specific substitutions on the pyrazolo[1,5-a]pyrimidine ring are crucial for enhancing Trk inhibition. nih.gov For instance, certain picolinamide-substituted derivatives demonstrated excellent enzymatic inhibition of TrkA. nih.gov Furthermore, second-generation inhibitors based on this scaffold have been developed to overcome acquired drug resistance to earlier Trk inhibitors. nih.gov Some of these newer compounds show kinase activity comparable to established inhibitors like TPX-0005 (Repotrectinib) against both wild-type and mutated TrkA. nih.gov
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases
| Compound Series/Derivative | Target Kinase | IC50 (nM) |
|---|---|---|
| Picolinamide-substituted derivatives | TrkA | 1.7 |
| Pyrrolidine-substituted derivatives | TrkA, TrkB, TrkC | 1 |
| Compound 14h | TrkA | 1.40 |
| Compound 14h | TrkA (G595R mutant) | 1.80 |
| Compound 14j | TrkA | 0.86 |
| Compound 14j | TrkA (G595R mutant) | 6.92 |
Data sourced from various studies on pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov
Pim Kinase Inhibition (Pim-1, Pim-2)
Pyrazolo[1,5-a]pyrimidine compounds have been synthesized and evaluated as potent and selective inhibitors of Pim-1 kinase, a protein frequently overexpressed in a variety of human tumors. nih.gov An initial hit from a virtual screening possessed a potency of 52 μM against Pim-1. nih.gov Subsequent optimization led to derivatives with significantly improved potency. nih.gov Research has shown that these compounds are often selective for Pim-1 over Pim-2, with most derivatives displaying low micromolar IC50 values against Pim-2. nih.gov The interaction of the pyrazolo[1,5-a]pyrimidine core is considered key to this selective inhibition. nih.gov
Table 3: Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative against Pim Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 1 | Pim-1 | 45 |
Data sourced from a study on a specific pyrazolo[1,5-a]pyrimidine derivative. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition
The pyrazolo[1,5-a]pyrimidine structure has been utilized in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govrsc.org Derivatives targeting EGFR have shown potential in the context of non-small cell lung cancer (NSCLC) treatment research. nih.gov
B-Raf and MEK Kinase Inhibition
A novel series of ATP-competitive B-Raf inhibitors has been developed based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov These inhibitors have demonstrated excellent cellular potency and significant selectivity for B-Raf. nih.gov Optimization efforts have led to the identification of compounds with improved physicochemical and pharmacokinetic properties. nih.gov The inhibitory effects of this class of compounds on B-Raf and MEK kinases are particularly relevant in melanoma research. nih.gov
Other Kinases (e.g., CK2, PDE4, BCL6, DRAK1, HIPK, CLK)
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of several other kinases.
Casein Kinase 2 (CK2): This scaffold has been explored for the development of highly selective CK2 inhibitors. biorxiv.orgbiorxiv.org Optimization, including macrocyclization, has produced compounds with high in vitro potency (KD = 12 nM) and exceptional selectivity for CK2. biorxiv.orgbiorxiv.org Another series of 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines also showed nano to low micromolar inhibition of CK2, with one lead compound exhibiting an IC50 of 45 nM. nih.gov
B-cell lymphoma 6 (BCL6): A series of pyrazolo[1,5-a]pyrimidine-based BCL6 binders were identified through fragment and virtual screening. nih.gov Through structure-based drug design, the binding affinity of these compounds was increased by 100,000-fold, leading to potent and selective probe molecules. nih.gov
Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1): A pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold was optimized to create highly selective inhibitors of DRAK1. nih.gov The resulting compound, CK156, displayed high in vitro potency with a KD of 21 nM and acted as a type I inhibitor. nih.govresearchgate.net
Phosphodiesterase 4 (PDE4): Pyrazolo[1,5-a]pyrimidines have been noted for their potential as PDE4 inhibitors. rsc.org
HIPK and CLK: A pyrazolo[1,5-a]pyrimidine lead compound developed by AstraZeneca was found to have off-target activity in the low nanomolar range against dual-specificity tyrosine-regulated kinases (DYRKs), death-associated protein kinases (DAPKs), and homeodomain-interacting protein kinases (HIPKs), as well as CDC-like kinases (CLKs). biorxiv.org
Table 4: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Other Kinases
| Compound/Derivative | Target Kinase | Potency (KD or IC50) |
|---|---|---|
| IC20 | CK2 | 12 nM (KD) |
| Compound 2i | CK2 | 45 nM (IC50) |
| CK156 | DRAK1 | 21 nM (KD) |
Data sourced from various studies on pyrazolo[1,5-a]pyrimidine derivatives. biorxiv.orgbiorxiv.orgnih.govnih.gov
Discoidin Domain Receptor 1 (DDR1) Inhibition
While direct studies on the Discoidin Domain Receptor 1 (DDR1) inhibitory activity of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine are not prominently available, extensive research has been conducted on structurally related pyrazolo[1,5-a]pyrimidine derivatives. A series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides have been identified as selective and orally bioavailable DDR1 inhibitors. merckmillipore.comacs.orgnih.gov DDR1 is a receptor tyrosine kinase that plays a role in cancer progression, making its inhibitors potential therapeutic agents. merckmillipore.comnih.gov
Within this series, two compounds, 7rh and 7rj , have demonstrated particularly high potency. merckmillipore.comacs.orgnih.gov These compounds inhibited the enzymatic activity of DDR1 with IC50 values of 6.8 nM and 7.0 nM, respectively. merckmillipore.comacs.orgnih.gov Further investigation revealed that compound 7rh binds to DDR1 with a Kd value of 0.6 nM and displays high selectivity over other kinases. merckmillipore.comacs.orgnih.gov The inhibitory potential of these compounds against DDR1 and other kinases is summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| 7rh | DDR1 | 6.8 |
| DDR2 | 101.4 | |
| Bcr-Abl | 355 | |
| 7rj | DDR1 | 7.0 |
Data sourced from multiple studies. merckmillipore.comacs.orgnih.gov
These findings highlight the potential of the pyrazolo[1,5-a]pyrimidine scaffold as a basis for the development of potent and selective DDR1 inhibitors for anticancer therapy. nih.gov
Antimicrobial and Antiviral Activities
The pyrazolo[1,5-a]pyrimidine core is associated with a broad spectrum of antimicrobial and antiviral properties.
Derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as potential leads for antituberculosis therapy through high-throughput screening. nih.gov This scaffold has been the subject of structure-activity relationship studies to enhance its activity against Mycobacterium tuberculosis. nih.gov While specific data on this compound is not available, research on related compounds has shown promising activity, including efficacy against Mtb within macrophages and low cytotoxicity. nih.gov The mechanism of action for some of these derivatives does not involve common pathways like cell-wall biosynthesis or iron uptake. nih.gov
Another related class of compounds, pyrazolo[1,5-a]pyridine-3-carboxamides, has also been investigated for antitubercular activity. nih.gov The compound TB47 from this class was found to be a potent inhibitor of the respiratory complex III (QcrB) in M. tuberculosis. nih.gov It exhibited significant activity against a panel of drug-resistant clinical isolates, as detailed in the table below. nih.gov
| M. tuberculosis Strains | Number of Isolates | TB47 MIC Range (µg/mL) |
| Multi-drug-resistant | 37 | 0.016 - 0.500 |
| Extensively drug-resistant | 2 | 0.016 - 0.500 |
MIC: Minimum Inhibitory Concentration. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential against a variety of viruses.
Coronavirus : Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of host protein kinase CSNK2, which is implicated in the replication of β-coronaviruses. nih.gov This suggests a potential host-directed therapeutic strategy. nih.gov
Herpesviruses : A series of 5-substituted and 5,7-disubstituted 3-[2-(cyclopentylamino)-4-pyrimidinyl]-2-phenylpyrazolo[1,5-a]pyridin-7-amines have shown potent activity against herpes simplex viruses, with some compounds exhibiting in vitro activity comparable to or better than acyclovir. nih.gov
HIV : Pyrazolo[1,5-a]pyrimidine-based macrocyclic compounds have been reported as novel HIV-1 inhibitors, with some demonstrating in vitro antiviral potency in the single-digit nanomolar range. nih.gov Additionally, 1,2,4-triazolo[1,5-a]pyrimidines, a related scaffold, have been identified as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. nih.gov
Various derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a wide spectrum of antibacterial and antifungal activities. nih.govmdpi.comresearchgate.net Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain 3,5-diaminopyrazole derivatives, which are precursors to pyrazolopyrimidines, and their resulting pyrazolo[1,5-a]pyrimidine products have been screened for antimicrobial efficacy. One study highlighted a pyrazolo[1,5-a]pyrimidine derivative, compound 11 , which exhibited high potency against all tested organisms.
Another study on novel pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives reported significant antibacterial and antibiofilm activities. mdpi.com The minimum inhibitory concentrations (MIC) for some of the most active compounds against selected bacterial strains are presented below.
| Compound | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 3a | 0.125 | - | 0.062 |
| 6 | 0.187 | 0.375 | 0.187 |
| 9a | 0.50 | 0.25 | - |
| 10a | - | - | - |
Data from a study on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com
Anti-inflammatory and Immunomodulatory Effects
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anti-inflammatory properties. nih.govmdpi.com
Recent research has shed light on the anti-inflammatory and immunomodulatory mechanisms of 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones, which are structurally very similar to this compound. These compounds have been shown to alleviate lipopolysaccharide (LPS)-induced inflammation in macrophages by modulating key cellular pathways. nih.gov
Specifically, two selected compounds from this series were found to inhibit the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) induced by LPS. nih.gov Nrf2 is a master regulator of the antioxidant response. researchgate.net The compounds also modulated the 5'-ectonucleotidase CD73, an enzyme involved in the production of immunosuppressive adenosine, and influenced macrophage polarization. nih.gov The pyridine-containing compound from the study promoted a shift from the pro-inflammatory M1 macrophage phenotype towards the pro-resolving M2 phenotype. nih.gov This was evidenced by the downregulation of M1 markers (CD80, iNOS) and the enhancement of M2 markers (CD163, TGFβ1). nih.gov These findings suggest that pyrazolo[1,5-a]pyrimidine derivatives can exert their anti-inflammatory effects through the modulation of macrophage metabolism and immune signaling pathways. nih.gov
Macrophage Phenotype Modulation (M1 to M2 Shift)
Recent research has highlighted the immunomodulatory potential of pyrazolo[1,5-a]pyrimidine derivatives, particularly their ability to influence macrophage polarization. Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory or pro-resolving M2 phenotype. The modulation of macrophage polarization from an M1 to an M2 state is a significant therapeutic strategy for inflammatory diseases.
Studies on compounds structurally related to this compound, specifically 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones, have demonstrated a definitive role in promoting the shift from the pro-inflammatory M1 phenotype to the pro-resolving M2 phenotype in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This modulation is crucial in alleviating inflammation. The pyridine-containing analogue of this series was found to downregulate M1 markers such as CD80 and inducible nitric oxide synthase (iNOS), while simultaneously enhancing the expression of M2 markers like CD163 and transforming growth factor-beta 1 (TGFβ1). nih.gov This targeted action on macrophage polarization underscores the potential of the pyrazolo[1,5-a]pyrimidine scaffold as a source of anti-inflammatory agents. nih.gov
| Macrophage Phenotype | Marker | Effect Observed |
|---|---|---|
| M1 (Pro-inflammatory) | CD80 | Downregulation |
| iNOS | Downregulation | |
| M2 (Pro-resolving) | CD163 | Enhancement |
| TGFβ1 | Enhancement |
Other Investigated Biological Activities (e.g., analgesic, anxiolytic)
The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore present in various biologically active compounds, and has been investigated for a range of central nervous system activities, including anxiolytic and analgesic effects. nih.govresearchgate.net
The anxiolytic potential of pyrazolo[1,5-a]pyrimidines has been explored in several studies. nih.govnih.gov However, the results from behavioral tests in animal models have been inconsistent. nih.gov For instance, some pyrazolo[1,5-a]pyrimidine analogs have shown positive results in certain anxiety models, such as the muricide test, while failing to demonstrate anxiolytic effects in other models like the approach/avoidance conflict and two-chamber exploration tests. nih.gov These conflicting findings suggest that the anxiolytic activity of this class of compounds may be specific to certain types of anxiety or that the therapeutic window is narrow. Further research is needed to fully elucidate the anxiolytic profile of this compound and its derivatives. Receptor binding studies have indicated that these compounds may interact with a low-affinity receptor site distinct from that of benzodiazepines. nih.gov
The pyrazolo[1,5-a]pyrimidine core is also associated with analgesic properties. nih.govresearchgate.net While specific in-vivo analgesic data for this compound is not extensively documented in the reviewed literature, the broader class of pyrazole and fused pyrimidine (B1678525) derivatives has been reported to possess analgesic effects. rjpbr.com The mechanism of action for these analgesic effects is not fully understood but may be related to the anti-inflammatory properties of the pyrazolo[1,5-a]pyrimidine scaffold.
| Biological Activity | Findings for the Pyrazolo[1,5-a]pyrimidine Class | Specific Data on this compound |
|---|---|---|
| Anxiolytic | Conflicting results in various animal models; may act via a non-benzodiazepine receptor mechanism. nih.gov | Not specifically detailed in the reviewed literature. |
| Analgesic | Generally reported as a potential activity of the scaffold, likely linked to anti-inflammatory effects. nih.govresearchgate.netrjpbr.com | Not specifically detailed in the reviewed literature. |
Computational Chemistry and Modeling Approaches
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the binding of ligands to the active sites of proteins.
Molecular docking simulations have been instrumental in elucidating the binding modes of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, including structures related to 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, with various protein kinases. researchgate.netmdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity of these compounds. For instance, docking studies of pyrazolo[1,5-a]pyrimidine analogs with Pim-1 and Pim-2 kinases have identified important interacting residues within the binding pocket. Similarly, docking simulations of derivatives against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) have shown that these compounds adopt binding modes similar to known inhibitors. mdpi.comscilit.comnih.gov The pyrazolo[1,5-a]pyrimidine scaffold itself is often essential for forming a hinge interaction with key residues in the kinase active site, such as Met592 in TRKA. mdpi.comnih.gov
In a study involving novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines designed as COX-2 inhibitors, molecular docking was used to predict their binding modes within the enzyme's active site. nih.gov The results of these docking studies often correlate well with the experimentally observed biological activities. nih.gov For example, docking of pyrazolo[1,5-a]pyrimidin-2-amine derivatives into the CDK2 enzyme active site showed a good fit for the target compounds in comparison to the reference co-crystallized ligand. ekb.eg
Table 1: Examples of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target Protein | Key Findings |
| Pyrazolo[1,5-a]pyrimidine analogs | Pim-1/2 Kinase | Identification of important interacting residues in the binding pocket. |
| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2/TRKA Kinases | Compounds adopt binding modes similar to lead inhibitors. mdpi.comscilit.comnih.gov |
| 2,5-Diarylpyrazolo[1,5-a]pyrimidin-7-amines | COX-2 | Prediction of binding modes to guide the design of anti-inflammatory agents. nih.gov |
| Pyrazolo[1,5-a]pyrimidin-2-amine derivatives | CDK2 | Good fitting of target compounds against the target protein. ekb.eg |
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. One notable application involving the pyrazolo[1,5-a]pyrimidine scaffold was in the discovery of novel Aryl Hydrocarbon Receptor (AHR) antagonists. rsc.org In this study, a homology model-based high-throughput virtual screening was conducted to identify potential AHR antagonists. rsc.org This approach led to the identification of a pyrazolo[1,5-a]pyrimidine-based compound which was then experimentally verified and systematically optimized to achieve low nanomolar antagonistic potency. rsc.org This demonstrates the power of virtual screening to identify novel inhibitors with a specific chemical scaffold for a given biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
QSAR studies have been successfully applied to pyrazolo[1,5-a]pyrimidine derivatives to explore their structural requirements for potent inhibition of protein kinases. For a series of pyrazolo[1,5-a]pyrimidines acting as Pim-1/2 kinase inhibitors, a QSAR study was performed to develop predictive models. researchgate.net In this study, various molecular descriptors were calculated and used to build QSAR models using techniques such as stepwise multiple linear regression (S-MLR). researchgate.net The quality of the developed models was assessed through statistical validation to ensure their significance and robustness. researchgate.net
The developed QSAR models for pyrazolo[1,5-a]pyrimidine derivatives have been used to predict their biological activities and to gain insights into the chemical features that influence their inhibitory properties. For the Pim-1/2 kinase inhibitors, the QSAR results indicated that specific substitutions at different positions of the pyrazolo[1,5-a]pyrimidine scaffold are favorable for inhibiting either Pim-1 or Pim-2. For example, a diaminoethyl substituent at the R1 position was found to have a negative contribution to Pim-1 inhibition, while a biaryl meta substituent at the R2 position had a positive contribution. Conversely, a benzimidazolone or indazole at the R2 position was favorable for Pim-2 inhibitory activity. Such insights are invaluable for the design of new, more potent, and selective inhibitors. researchgate.net
Table 2: Key Findings from QSAR Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim Kinase Inhibitors
| Structural Feature | Impact on Pim-1 Inhibition | Impact on Pim-2 Inhibition |
| Diaminoethyl substituent at R1 | Negative Contribution | Not specified |
| Biaryl meta substituent at R2 | Positive Contribution | Not specified |
| Benzimidazolone or Indazole at R2 | Not specified | Positive Contribution |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of pyrazolo[1,5-a]pyrimidines, DFT calculations have been employed to investigate the equilibrium geometry of novel derivatives. researchgate.net Specifically, calculations at the B3LYP/6-31G(d) level of theory have been carried out to understand the structural parameters of these fused heterocyclic systems. researchgate.net Such theoretical studies provide valuable information that complements experimental data, such as that obtained from X-ray diffractometry, and helps in understanding the fundamental molecular structure. researchgate.net
Electronic Structure and Reactivity Predictions
The electronic landscape of a molecule is fundamental to its chemical behavior. For pyrazolo[1,5-a]pyrimidine derivatives, computational methods such as Density Functional Theory (DFT) are employed to predict their electronic structure and reactivity. The distribution of electrons within the this compound molecule dictates its reactivity towards other chemical species.
Substitutions on the pyrazolo[1,5-a]pyrimidine core, such as the ethyl group at the 2-position and the amine group at the 7-position, significantly influence the electronic properties of the molecule. ekb.eg The fused pyrazole (B372694) and pyrimidine (B1678525) rings create a π-conjugated system, and the nature of the substituents can modulate the electron density across this system. ekb.eg
Molecular electrostatic potential (MEP) calculations are a valuable tool for understanding the reactive sites of a molecule. For pyrazolo-pyrimidine inhibitors of certain enzymes, the hydrogen-bond acceptor strength, which can be calculated from the MEP, is a key factor in their potency. rsc.org In the case of this compound, the nitrogen atoms of the heterocyclic rings and the amine group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding interactions.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively High | Susceptible to electrophilic attack and oxidation |
| LUMO Energy | Relatively Low | Can accept electrons in chemical reactions |
| HOMO-LUMO Gap | Moderate | Balance of stability and reactivity |
| Dipole Moment | Non-zero | Polar nature, influencing solubility and intermolecular interactions |
| Molecular Electrostatic Potential (MEP) | Negative potential near N atoms and amine group | Sites for hydrogen bonding and electrophilic attack |
Note: The values in this table are illustrative and based on general principles of computational chemistry as applied to similar structures. Specific calculated values from dedicated studies on this compound are not available in the public domain.
Conformational Analysis and Stability
The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in a biological context where it needs to interact with specific protein targets. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space.
The primary source of conformational flexibility in this molecule is the rotation of the ethyl group at the 2-position. Computational methods can be used to calculate the energy barrier for this rotation. It is generally expected that the rotational barrier for an ethyl group on an aromatic ring is relatively low, allowing for free rotation at room temperature. nih.gov However, steric hindrance from adjacent substituents could influence this.
In a broader context, studies on related tetrahydropyrazolo[1,5-a]pyrimidines have shown that the bicyclic core can exist in different conformations, and the energetic barrier between them is relatively low, suggesting conformational lability. researchgate.netmdpi.com This flexibility can be advantageous for drug candidates, as it allows them to adapt to the shape of a protein's active site. researchgate.netmdpi.com For the aromatic this compound, the core structure is largely planar and rigid. ekb.eg
Table 2: Conformational Features of this compound
| Feature | Description | Predicted Stability |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Core | Fused aromatic ring system | Rigid and planar |
| Rotation of 2-Ethyl Group | Rotation around the C-C single bond | Low energy barrier, multiple conformations accessible |
| Amine Group Geometry | Pyramidal or near-planar | The degree of planarity can affect electronic properties |
Note: This table is based on the expected conformational behavior of the molecule derived from studies on analogous structures.
Advanced Computational Methods (e.g., Quantum Mechanics-based Scoring Protocols)
To assess the potential of this compound as a therapeutic agent, more sophisticated computational techniques are employed. Quantum mechanics (QM)-based scoring functions represent a powerful tool in computer-aided drug design for accurately predicting the binding affinity of a ligand to its target protein.
A QM-based scoring protocol was successfully applied to a series of pyrazolo[1,5-a]pyrimidine-based inhibitors of cyclin-dependent kinase 2 (CDK2). rsc.org This approach utilizes a hybrid three-layer QM/MM (Quantum Mechanics/Molecular Mechanics) setup to calculate binding scores that correlate well with experimental binding free energies. rsc.org Such methods involve optimizing the geometry of the ligand-protein complex using a combination of high-level QM calculations for the ligand and key active site residues, and more computationally efficient MM methods for the rest of the protein. rsc.org
The application of a similar QM-based scoring protocol to this compound would involve docking the molecule into the active site of a target protein, followed by QM/MM calculations to refine the binding pose and estimate the binding energy. A decomposition of the interaction energies into contributions from different fragments of the ligand can help in rationalizing the binding affinity and guiding further structural modifications to improve potency. rsc.org
While a specific study applying this method to this compound has not been identified in the reviewed literature, the proven success of this methodology on the same chemical scaffold highlights its potential for evaluating the therapeutic promise of this compound.
Future Research Directions and Challenges
Optimization of Synthetic Pathways and Efficiency
A primary challenge in the development of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is the optimization of their synthesis. rsc.org Future research will concentrate on creating more efficient, cost-effective, and environmentally friendly synthetic routes. rsc.org Key areas of focus include the development of novel catalytic systems and the use of modern synthetic techniques. nih.govrsc.org
Microwave-assisted synthesis, for example, has shown promise in significantly reducing reaction times and increasing yields for pyrazolo[1,5-a]pyrimidine derivatives compared to conventional heating methods. nih.govrsc.org Under optimized microwave conditions, yields can increase dramatically while minimizing the formation of by-products, which simplifies purification. rsc.org Further exploration of solvent-free or "green" solvent conditions will also be crucial for aligning synthetic chemistry with sustainability goals. nih.govrsc.org The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for various cyclization strategies, and future work will likely aim to refine these methods to allow for precise control over the introduction of different functional groups, enhancing structural diversity for structure-activity relationship (SAR) studies. nih.govsemanticscholar.org
Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine Scaffolds
| Methodology | Advantages | Challenges | Future Research Focus |
|---|---|---|---|
| Conventional Heating | Well-established procedures. | Longer reaction times, lower yields, potential for by-product formation. rsc.org | Not a primary focus for optimization. |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner reactions, energy efficiency. nih.govrsc.org | Requires specialized equipment, optimization of parameters (power, temp) is necessary. | Broader application to diverse derivatives, development of solvent-free protocols. rsc.org |
| Catalytic Systems (e.g., Rh(III)) | High yields, tolerates a wide range of functional groups. nih.govrsc.org | Catalyst cost and sensitivity, optimization of additives and conditions. nih.gov | Discovery of cheaper, more robust catalysts; expanding the substrate scope. |
| Multi-component Reactions | High atom economy, operational simplicity, rapid assembly of complex molecules. | Optimization can be complex, controlling regioselectivity. nih.gov | Designing novel one-pot procedures for diverse pyrazolopyrimidines. |
Addressing Selectivity and Off-Target Effects
A significant hurdle for kinase inhibitors, including those based on the pyrazolo[1,5-a]pyrimidine scaffold, is achieving high selectivity for the intended target kinase. nih.govrsc.org Off-target activity can lead to unwanted side effects and toxicity. Future research must prioritize the design of derivatives of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine with improved selectivity profiles. biorxiv.org
This involves detailed SAR studies to understand how different substituents on the pyrazolo[1,5-a]pyrimidine core influence binding to various kinases. nih.gov For instance, modifications at specific positions on the ring system can be optimized to exploit subtle differences in the ATP-binding pockets of various kinases, thereby enhancing selectivity. nih.govnih.gov Macrocyclization is one advanced strategy that has been explored to constrain the conformation of the inhibitor, which can lead to highly selective interactions with the target protein. biorxiv.org Comprehensive kinase profiling against large panels of kinases is an essential tool in this process, allowing researchers to identify and mitigate potential off-target interactions early in the development pipeline. nih.govresearchgate.net
Strategies for Overcoming Drug Resistance
The emergence of drug resistance is a major limitation to the long-term efficacy of targeted cancer therapies. nih.gov Tumors can develop resistance through various mechanisms, including mutations in the target kinase that prevent the drug from binding effectively. mdpi.com A critical area of future research is the development of next-generation this compound derivatives that can overcome these resistance mechanisms. nih.gov
Strategies to combat resistance include designing compounds that can bind to both the wild-type and mutated forms of the target kinase. nih.gov This often requires a deep understanding of the structural changes caused by resistance mutations. Another approach is to develop inhibitors that target multiple oncogenic pathways simultaneously, which may reduce the likelihood of resistance emerging through a single pathway. nih.gov Furthermore, designing covalent inhibitors that form a permanent bond with a specific residue (like cysteine) in the kinase active site can provide sustained inhibition, even in the face of mutations that affect non-covalent binding. nih.gov
Exploration of Novel Therapeutic Targets
While much of the research on pyrazolo[1,5-a]pyrimidines has focused on their role as kinase inhibitors in oncology, the scaffold's versatility suggests potential applications in a broader range of diseases. nih.govresearchgate.net Future investigations should explore novel therapeutic targets for this compound.
Preliminary studies on related derivatives have indicated potential bioactivity as antioxidant, anti-diabetic, anti-Alzheimer's, and anti-arthritic agents. researchgate.netnih.govsemanticscholar.org For example, some derivatives have shown inhibitory effects on enzymes relevant to diabetes, such as α-amylase and α-glucosidase. nih.govsemanticscholar.org Others have been investigated for their ability to inhibit protein denaturation, a process relevant to arthritis. nih.gov Expanding the biological screening of this compound and its analogs against a diverse array of biological targets could uncover entirely new therapeutic opportunities beyond cancer treatment. researchgate.netresearchgate.net
Development of Advanced Computational Models
Computational chemistry plays an increasingly vital role in modern drug discovery. researchgate.net For this compound, the development and application of advanced computational models will be essential for accelerating the design-synthesize-test cycle.
Molecular docking and molecular dynamics simulations can predict how different derivatives bind to their target proteins, providing insights into the specific interactions that drive potency and selectivity. nih.gov These models can help prioritize which novel compounds to synthesize, saving time and resources. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. researchgate.net In silico prediction of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties is another crucial application of computational modeling, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.netnih.gov
Table 2: Applications of Computational Models in Pyrazolopyrimidine Research
| Computational Technique | Application | Desired Outcome |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of compounds within a protein's active site. nih.govmdpi.com | Prioritization of potent compounds for synthesis; understanding SAR. |
| Molecular Dynamics | Simulates the movement of the compound-protein complex over time. nih.gov | Evaluation of binding stability and conformational changes. |
| QSAR | Correlates structural features with biological activity. researchgate.net | Prediction of activity for unsynthesized compounds; guiding design of new derivatives. |
| In Silico ADMET | Predicts pharmacokinetic and toxicity properties. researchgate.netnih.gov | Early identification of compounds with poor drug-like properties. |
| Reverse Virtual Screening | Screens a compound against a library of potential biological targets. researchgate.net | Identification of novel therapeutic targets and potential off-targets. |
Design of Compounds with Enhanced Pharmacological Profiles
This involves modifying the core structure to improve characteristics like aqueous solubility without sacrificing potency. nih.gov For example, the prodrug approach, where a temporary modification is made to the molecule to improve properties like solubility or permeability, can be a valuable strategy. nih.gov SAR optimization efforts must consider these "drug-like" properties in parallel with potency and selectivity. acs.org For instance, structure-property relationship studies can guide the modification of substituents to reduce metabolic liabilities or improve membrane permeability, ultimately leading to compounds with better in vivo efficacy and a higher probability of clinical success. nih.govacs.org
Q & A
Q. What are the optimized synthetic routes for 2-ethylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives?
The synthesis typically involves cyclization of 5-amino-3-substituted pyrazoles with β-ketoesters or diketones. For example, condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux yields pyrazolo[1,5-a]pyrimidine derivatives. Purification via column chromatography (15–20% EtOAc/hexane) achieves yields of 20–30% for trifluoromethyl-substituted analogs . Slow crystallization in methanol produces single crystals suitable for X-ray diffraction . Key parameters include solvent choice (methanol, ethanol), temperature (reflux conditions), and catalysts (e.g., novel catalysts for regioselectivity) .
Q. How is the regioselectivity of pyrazolo[1,5-a]pyrimidine functionalization confirmed?
Regioselectivity is validated using X-ray crystallography (e.g., compound 7c in : CCDC 967390) and complementary techniques like NMR and mass spectrometry. For example, X-ray analysis of 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine confirmed substitution patterns at positions 2, 3, and 6, with planar fused rings (max deviation: 0.004 Å) and π-π stacking interactions .
Q. What substituents are commonly introduced at position 7, and how do they influence physicochemical properties?
Position 7 is frequently functionalized with amines, alkyl chains, or aryl groups. For example:
- N,N-Dimethyl-N’-ethane-1,2-diamine enhances enzyme inhibition via hydrogen bonding .
- Trifluoromethyl groups improve lipophilicity (logP ~3.5) and blood-brain barrier penetration . Substituents are introduced via nucleophilic substitution or Pd-catalyzed cross-coupling, with purity confirmed by HPLC (>95%) and NMR .
Advanced Research Questions
Q. What mechanisms underlie the enzyme inhibitory activity of this compound derivatives?
Derivatives inhibit kinases (e.g., CDK9) by competing with ATP binding. The trifluoromethyl group enhances binding affinity (Ki = 3.5 nM for CRF1 antagonists) via hydrophobic interactions in the ATP pocket. Molecular docking studies (e.g., AutoDock Vina) show that 2-ethyl and aryl substituents stabilize interactions with residues like Phe80 and Lys33 . Activity is validated via kinase inhibition assays (IC values <100 nM) .
Q. How can structural modifications improve pharmacokinetic properties for therapeutic applications?
- N-Alkylation (e.g., dimethylaminoethyl groups) increases bioavailability (up to 60% in rodent models) by reducing first-pass metabolism .
- Halogenation (e.g., bromine at position 3) enhances metabolic stability (t >4 hours in human liver microsomes) .
- Phenylazo groups at position 3 improve solubility (>10 mg/mL in DMSO) while maintaining nanomolar potency .
Q. How are computational methods used to resolve contradictions in structure-activity relationship (SAR) data?
Discrepancies in biological activity (e.g., varying IC values for CDK9 inhibitors) are addressed via:
- Molecular dynamics simulations (100 ns trajectories) to assess binding stability .
- Quantitative SAR (QSAR) models using descriptors like molar refractivity and Hammett constants .
- Free-energy perturbation (FEP) calculations to predict substituent effects on binding ΔG .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of Select Derivatives
| Substituent(s) | logP | Solubility (mg/mL) | IC (CDK9) | Reference |
|---|---|---|---|---|
| 2-Ethyl, 7-NH | 2.1 | 8.5 (DMSO) | 85 nM | |
| 3-Bromo, 7-NHCHCF | 3.8 | 12.1 (DMSO) | 12 nM | |
| 5-Methyl, 7-N(CH) | 2.9 | 6.2 (DMSO) | 45 nM |
Q. Table 2. Comparison of Structural Analysis Techniques
Key Considerations for Experimental Design
- Contradiction resolution : Use orthogonal techniques (e.g., NMR + X-ray) to confirm ambiguous substituent positions .
- Scaling synthesis : Optimize catalysts (e.g., triethylamine for aza-Michael additions) to achieve >70% yield in gram-scale reactions .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves (R >0.95) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
